H2N-PEG24-CH2CH2COOtBu
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Overview
Description
H2N-PEG24-CH2CH2COOtBu: is a compound that contains 24 units of ethylene glycol (PEG) and is characterized by the presence of an amino group (H2N) and a tert-butyl ester group (COOtBu). The molecular formula of this compound is C55H111NO26, and it has a molecular weight of 1202.46 g/mol . This compound is a solid with high solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: H2N-PEG24-CH2CH2COOtBu is typically synthesized through chemical methods involving the polymerization of PEG monomers and the introduction of functional groups. The synthesis involves the following steps:
Polymerization of PEG Monomers: The polymerization of ethylene glycol monomers to form PEG24.
Introduction of Functional Groups: The amino group (H2N) and the tert-butyl ester group (COOtBu) are introduced through specific chemical reactions.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions and purification steps to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: H2N-PEG24-CH2CH2COOtBu undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The tert-butyl ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like acids or bases to facilitate the substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield oxides, while substitution of the tert-butyl ester group may result in different ester derivatives .
Scientific Research Applications
H2N-PEG24-CH2CH2COOtBu has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules for enhanced stability and solubility.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of H2N-PEG24-CH2CH2COOtBu involves its interaction with molecular targets through its functional groups. The amino group (H2N) can form hydrogen bonds and ionic interactions, while the tert-butyl ester group (COOtBu) can participate in esterification reactions. These interactions facilitate the compound’s role in various chemical and biological processes .
Comparison with Similar Compounds
H2N-PEG24-CH2CH2COOtBu·HCl: A hydrochloride salt form of the compound with similar properties.
Amino-PEG24-Boc: Another derivative with a different protecting group.
Uniqueness: this compound is unique due to its specific combination of functional groups and the length of the PEG chain. This combination provides it with distinct solubility, reactivity, and application properties compared to other similar compounds .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H111NO26/c1-55(2,3)82-54(57)4-6-58-8-10-60-12-14-62-16-18-64-20-22-66-24-26-68-28-30-70-32-34-72-36-38-74-40-42-76-44-46-78-48-50-80-52-53-81-51-49-79-47-45-77-43-41-75-39-37-73-35-33-71-31-29-69-27-25-67-23-21-65-19-17-63-15-13-61-11-9-59-7-5-56/h4-53,56H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHDVGRAEHWWFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H111NO26 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1202.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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